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Compound of Interest

Compound Name: Caprolactone acrylate

Cat. No.: B562259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of

polycaprolactone acrylate (PCLA), a versatile biomaterial increasingly utilized in drug delivery,

tissue engineering, and medical device fabrication. This document details the mechanisms of

degradation, presents quantitative data from relevant studies, outlines experimental protocols

for assessing biodegradability, and discusses the biocompatibility of its degradation byproducts.

Introduction to Polycaprolactone Acrylate
Polycaprolactone (PCL) is a well-established biodegradable and biocompatible polyester

approved by the Food and Drug Administration (FDA) for various biomedical applications.[1] Its

slow degradation rate, typically over 2-3 years, makes it suitable for long-term implants and

controlled drug release systems.[2][3] To tailor its properties for specific applications, PCL is

often functionalized with acrylate groups to form polycaprolactone acrylate (PCLA), such as

polycaprolactone diacrylate (PCLDA) or dimethacrylate (PCLDMA). This modification allows for

photocuring, enabling the fabrication of crosslinked hydrogels and scaffolds with tunable

mechanical properties and degradation kinetics.[2][4] Understanding the biodegradation of

these crosslinked PCLA networks is critical for their rational design in advanced drug delivery

and regenerative medicine.

Mechanisms of Polycaprolactone Acrylate
Degradation
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The degradation of PCLA is primarily governed by the hydrolysis of the ester linkages within

the polycaprolactone backbone, a process that can be either abiotic or enzyme-mediated. The

crosslinked acrylate network influences the accessibility of these ester bonds to water and

enzymes, thereby modulating the degradation rate.

Hydrolytic Degradation
Hydrolytic degradation of PCLA involves the cleavage of ester bonds in the PCL backbone

upon reaction with water.[4] This process can be influenced by pH and temperature.[5] The

degradation can proceed through two main mechanisms:

Bulk Erosion: Where water penetrates the entire polymer matrix, leading to a relatively

uniform degradation throughout the material. This is often accompanied by a significant

decrease in molecular weight before substantial mass loss is observed.[5]

Surface Erosion: Where degradation is confined to the surface of the polymer. This is more

common in highly hydrophobic polymers or when the rate of hydrolysis at the surface is

much faster than the rate of water diffusion into the bulk.[6]

The crosslinked nature of PCLA can influence which mechanism dominates. A higher crosslink

density can restrict water penetration, potentially favoring surface erosion.[7]

The general mechanism for the hydrolytic degradation of the PCL backbone is the cleavage of

the ester bonds, which ultimately can lead to the formation of 6-hydroxycaproic acid and other

low molecular weight oligomers.[5]

Enzymatic Degradation
In biological environments, the degradation of PCLA can be significantly accelerated by

enzymes, particularly lipases and esterases.[8] These enzymes catalyze the hydrolysis of the

ester bonds in the PCL backbone. The enzymatic degradation of PCL is typically a surface-

mediated process, as the large size of the enzymes prevents them from penetrating deep into

the polymer matrix.[8]

The susceptibility of PCLA to enzymatic degradation is influenced by several factors:
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Enzyme Concentration: Higher enzyme concentrations generally lead to faster degradation

rates.

Surface Area and Morphology: Materials with a higher surface area-to-volume ratio, such as

nanofibers or porous scaffolds, exhibit faster enzymatic degradation.[9]

Crystallinity: The amorphous regions of PCL are more susceptible to enzymatic attack than

the crystalline regions.[10]

Crosslink Density: A higher degree of crosslinking can hinder enzyme access to the ester

bonds, thereby slowing down the degradation rate.[2]

Quantitative Analysis of PCLA Degradation
The degradation of PCLA can be quantified by measuring changes in mass, molecular weight,

and mechanical properties over time.

Mass Loss
The following tables summarize quantitative data on the mass loss of PCLA under different

degradation conditions.

Table 1: Accelerated Hydrolytic Degradation of PCLDMA/HDDA Copolymers in 5 M NaOH
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Time (days)
Mass Loss (%) of 10%
PCLDMA / 90% HDDA

Mass Loss (%) of 20%
PCLDMA / 80% HDDA

5 ~0 ~0

10 ~0 ~0

20 ~0 ~0

>20
Minimal mass loss in the bulk

over 160 days

Minimal mass loss in the bulk

over 160 days

Data adapted from an

accelerated degradation study.

While bulk mass loss was

minimal, significant surface

erosion of micropillars was

observed.[6]

Table 2: Enzymatic Degradation of PCL-based Hydrogels

Time (days)
Mass Loss (%) of PEG-
CAP-DM (m=5.5) in 0.1
mg/mL Lipase

Mass Loss (%) of PEG-
CAP-DM (m=5.5) in 1.0
mg/mL Lipase

5 ~20 ~60

10 ~40 ~85

15 ~60 >90

20 ~75 >95

25 >80 ~100

Data represents degradation of

hydrogels with PCL subunits,

indicating the influence of

enzyme concentration.[5]
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Molecular Weight Changes
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to

monitor the changes in number-average molecular weight (Mn) and weight-average molecular

weight (Mw) of the polymer during degradation. A decrease in molecular weight is a direct

indicator of chain scission.

Table 3: Molecular Weight Reduction of PCL during Hydrolytic Degradation in PBS at 37°C

Time (weeks)
Mn Decrease (%) of
Nongrafted PCL

Mn Decrease (%) of pNaSS
grafted PCL

48 (1 year) ~10 ~76.5

120 (2.5 years) 11.4 ± 2.6 Stabilized after 1 year

Comparative data for

unmodified PCL, highlighting

that surface modifications can

significantly accelerate

degradation.[5]

Experimental Protocols for Biodegradability
Assessment
Accelerated Hydrolytic Degradation
This protocol is designed to accelerate the hydrolytic degradation of PCLA to observe changes

in a shorter timeframe.

Materials:

PCLA samples of defined dimensions.

5 M Sodium Hydroxide (NaOH) solution.

Deionized water.

Vacuum oven.
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Analytical balance.

Procedure:

Prepare PCLA samples of known mass and dimensions.

Submerge the samples in a sealed vial containing 5 M NaOH solution.

Incubate at a constant temperature (e.g., 37°C).

At predetermined time points, remove the samples from the NaOH solution.

Rinse the samples thoroughly with deionized water to remove any residual NaOH.

Dry the samples under vacuum until a constant weight is achieved.

Measure the final mass and calculate the percentage of mass loss.

Characterize the surface morphology using Scanning Electron Microscopy (SEM).

Enzymatic Degradation in a Lipase Solution
This protocol simulates the enzymatic degradation of PCLA in a biological environment.

Materials:

PCLA hydrogel or scaffold samples.

Phosphate Buffered Saline (PBS), pH 7.4.

Lipase from a suitable source (e.g., Pseudomonas cepacia or porcine pancreas).

Bovine Serum Albumin (BSA, optional, to prevent enzyme denaturation).

Incubator with agitation.

Freeze-dryer.

Procedure:
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Prepare PCLA samples of known dry weight.

Prepare a lipase solution of desired concentration (e.g., 0.1 - 1.0 mg/mL) in PBS. A control

solution of PBS without the enzyme should also be prepared.

Immerse the PCLA samples in the enzyme solution and the control solution in separate

containers.

Incubate the samples at 37°C with gentle agitation.

The enzyme solution should be replaced periodically (e.g., every 24-48 hours) to maintain

enzyme activity.

At specified time intervals, remove the samples, rinse with deionized water, and freeze-dry to

a constant weight.

Calculate the percentage of mass loss.

Analyze the molecular weight of the remaining polymer using GPC/SEC.

The degradation products in the supernatant can be analyzed using techniques like Liquid

Chromatography-Mass Spectrometry (LC-MS).[11]

Biocompatibility of PCLA and its Degradation
Products
The biocompatibility of a biodegradable polymer is intrinsically linked to the cytotoxicity of its

degradation products. PCL is known for its excellent biocompatibility, and its degradation

product, 6-hydroxycaproic acid, is non-toxic and can be metabolized by the body.[5]

Studies on PCLA-based materials have generally shown good cytocompatibility. For instance,

copolymers of PCLDMA and 1,6-hexanediol diacrylate (HDDA) did not show significant

cytotoxic effects on A549 cells in vitro.[6] Similarly, in vivo studies of PCL-based scaffolds have

demonstrated good biocompatibility with no adverse tissue reactions.[3][7] The degradation

products of PCLA are expected to be a mixture of PCL oligomers, 6-hydroxycaproic acid, and

fragments containing the acrylate crosslinker. While the PCL components are biocompatible,
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the fate and potential toxicity of the acrylate-containing fragments should be carefully evaluated

for any new PCLA formulation intended for biomedical use.

Conclusion
Polycaprolactone acrylate is a promising biomaterial with tunable degradability and

mechanical properties, making it highly suitable for advanced applications in drug delivery and

tissue engineering. Its biodegradation is primarily driven by the hydrolysis of ester bonds in the

PCL backbone, a process that can be significantly accelerated by enzymes. The crosslinking

density and the overall architecture of the PCLA network are key parameters for controlling the

degradation rate. The degradation products of PCL are generally considered biocompatible, but

a thorough evaluation of the specific byproducts of any novel PCLA formulation is essential.

This guide provides a foundational understanding for researchers and developers working with

this versatile class of biodegradable polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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